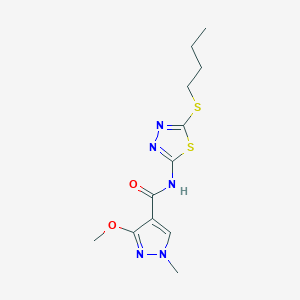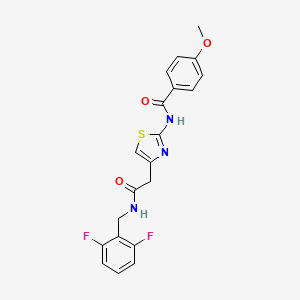![molecular formula C19H24N4O3 B2542472 N'-[2-(呋喃-2-基)-2-(4-苯基哌嗪-1-基)乙基]-N-甲基乙二酰胺 CAS No. 877631-81-7](/img/structure/B2542472.png)
N'-[2-(呋喃-2-基)-2-(4-苯基哌嗪-1-基)乙基]-N-甲基乙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide is a complex organic compound with a molecular formula of C24H27N5O3 and a molecular weight of 433.512 g/mol
科学研究应用
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide has several applications in scientific research:
Neurodegenerative Diseases: It has shown potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Receptor Antagonism: The compound has been studied for its α1 receptor antagonistic activity, which could have therapeutic applications.
Analgesic Properties: Similar compounds have been characterized for their analgesic properties, suggesting potential pain-relief applications.
Neuroinflammation Imaging: It has been used in PET imaging to identify neuroinflammation, contributing to the understanding of neuropsychiatric disorders.
Antimicrobial Activity: Related compounds have demonstrated antimicrobial and antifungal activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate can undergo further reactions, such as Mannich reactions with substituted amines and formaldehyde in ethanol, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
作用机制
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide involves its interaction with specific molecular targets and pathways:
Adenosine Receptors: The compound acts as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases.
α1 Receptors: It exhibits antagonistic activity at α1 receptors, influencing various physiological processes.
Acetylcholinesterase Inhibition: Similar compounds have been studied for their acetylcholinesterase inhibitory activity, which is relevant in Alzheimer’s disease.
相似化合物的比较
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide can be compared with other similar compounds:
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Shares the furan ring and has similar biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Another compound with a furan ring and potential neuroprotective effects.
属性
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-20-18(24)19(25)21-14-16(17-8-5-13-26-17)23-11-9-22(10-12-23)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRLHKVLSXKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
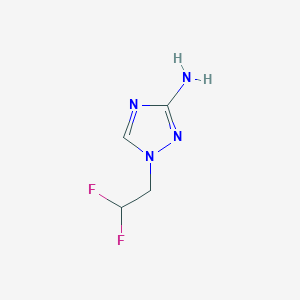
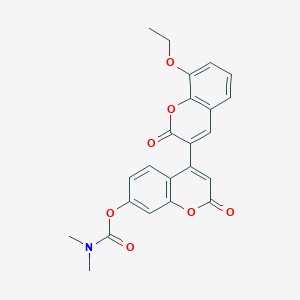

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)
![5-(pyrazine-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2542396.png)
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)
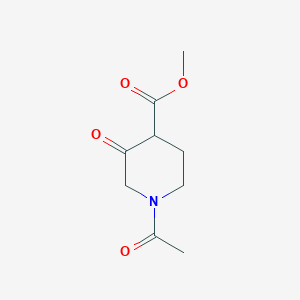
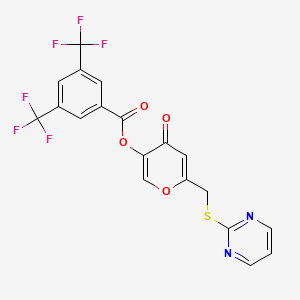
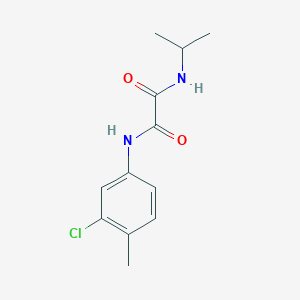
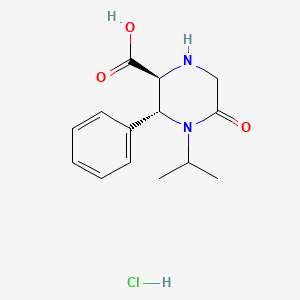
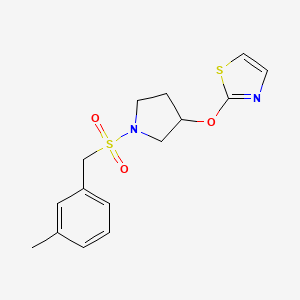
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2542409.png)
